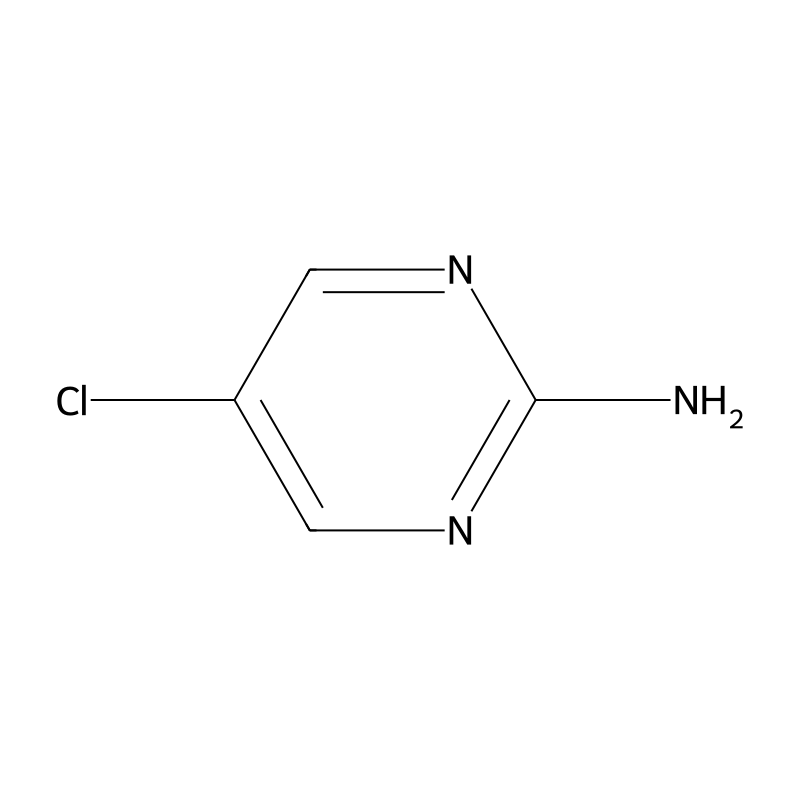

2-Amino-5-chloropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Amino-5-chloropyrimidine is a heterocyclic aromatic compound with potential applications in various scientific fields. Its synthesis has been reported through several methods, including:

- Nucleophilic substitution: This method involves the reaction of a suitable pyrimidine derivative with a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

- Condensation reactions: These reactions involve the condensation of various starting materials like guanidines, formamidines, and amidines with suitable precursors, leading to the formation of 2-amino-5-chloropyrimidine.

The characterization of the synthesized compound is crucial for confirming its identity and purity. Techniques like:

- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides information about the chemical environment and structure of the molecule [].

- Mass spectrometry: This technique helps determine the molecular weight and identify potential impurities [].

- X-ray crystallography: This technique provides detailed information about the crystal structure of the compound [].

Potential Applications:

-Amino-5-chloropyrimidine exhibits diverse properties that make it potentially valuable in various scientific research areas:

- Medicinal Chemistry: This compound has been explored for its potential as an anti-bacterial and anti-fungal agent due to its ability to inhibit the growth of certain microorganisms.

- Material Science: Studies suggest that 2-amino-5-chloropyrimidine derivatives can be used as ligands in the development of coordination polymers with unique properties like luminescence and photoconductivity.

- Organic Synthesis: The presence of reactive amine and chlorine functionalities allows 2-amino-5-chloropyrimidine to participate in various organic reactions, making it a valuable building block for the synthesis of more complex molecules.

2-Amino-5-chloropyrimidine is an organic compound with the molecular formula and a molecular weight of approximately 128.56 g/mol. It is characterized by a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The compound features an amino group (-NH₂) at position 2 and a chlorine atom (Cl) at position 5, making it a derivative of pyrimidine. This structure contributes to its chemical reactivity and biological properties, making it of interest in various fields, including pharmaceuticals and agrochemicals .

Currently, there's no documented research on the specific mechanism of action of 2-amino-5-chloropyrimidine itself. However, its potential significance lies in its use as a precursor for derivatives with diverse biological activities. The functional groups (amine and chlorine) can be further modified to target specific enzymes, receptors, or other biological molecules [].

Information on the specific hazards of 2-amino-5-chloropyrimidine is limited. As a general precaution, any aromatic amine should be handled with care due to potential skin irritation and genotoxicity (ability to damage DNA) []. Chlorine substitution might influence these properties, but further research is needed. It's advisable to consult safety data sheets (SDS) from chemical suppliers before handling this compound.

- Chlorination: It can react with chlorinating agents to introduce additional chlorine atoms into the molecule, potentially forming more chlorinated derivatives.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the nitrogen atom.

- Formation of Salts: The compound can form salts when reacted with acids, such as maleic acid, resulting in compounds like 2-amino-5-chloropyrimidinium hydrogen maleate, which exhibits unique structural properties .

Pyrimidine derivatives, including 2-amino-5-chloropyrimidine, have been studied for their biological activities. They exhibit a range of pharmacological effects, including:

- Antimicrobial Activity: Some studies suggest that compounds with similar structures possess antibacterial and antifungal properties.

- Antiviral Properties: Certain pyrimidine derivatives have shown potential as antiviral agents.

- Antitumor Activity: Research indicates that some substituted pyrimidines can inhibit tumor growth and may be useful in cancer therapy .

Several methods have been developed for synthesizing 2-amino-5-chloropyrimidine:

- Oxidative Chlorination:

- Chlorination with N-fluoro-N-chlorobenzenesulfonamide:

2-Amino-5-chloropyrimidine has various applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.

- Agrochemicals: Its derivatives are explored for use in pesticides and herbicides.

- Research: Used in studies related to nucleic acid chemistry and as a building block for more complex organic molecules .

Interaction studies involving 2-amino-5-chloropyrimidine focus on its binding affinity with biological targets. For instance:

- Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes can reveal its potential as a drug candidate.

- Binding Studies: Research on how it binds to DNA or RNA structures may provide insights into its role in genetic processes or its utility in gene therapy.

Similar Compounds

Several compounds share structural similarities with 2-amino-5-chloropyrimidine. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 2-Amino-4-chloropyrimidine | Similar amino group but different chlorine position |

| 2-Amino-6-chloropyrimidine | Contains an amino group and chlorine at position 6 |

| 4-Amino-5-chloropyrimidine | Amino group at position 4 with chlorine at position 5 |

| 2-Amino-5-fluoropyrimidine | Fluorine substitution instead of chlorine |

These compounds exhibit varying biological activities and chemical reactivities, highlighting the uniqueness of 2-amino-5-chloropyrimidine within this class of compounds. Its specific positioning of functional groups contributes to distinct properties that may not be present in its analogs .

Classical Synthesis Routes

Tschischibabin-Type Amination Approaches

The Tschischibabin reaction, originally developed by Aleksei Chichibabin in 1914, provides a fundamental approach for introducing amino groups into pyrimidine systems through nucleophilic substitution mechanisms [4]. This classical methodology involves the reaction of pyrimidine derivatives with sodium amide in liquid ammonia or aprotic solvents such as xylene [4]. The reaction proceeds through an addition-elimination mechanism where the nucleophilic NH₂⁻ group adds to the electron-deficient carbon atom, forming a sigma-adduct intermediate stabilized by sodium coordination [4].

Recent advances in Tschischibabin-type amination have demonstrated the effectiveness of sodium hydride-iodide composite systems for pyrimidine modification under milder reaction conditions [5]. These systems enable efficient C2-amination of pyrimidines with primary alkylamines at temperatures as low as 65°C, representing a significant improvement over traditional harsh conditions [5]. The enhanced reactivity is attributed to the increased Brønsted basicity of sodium hydride in the presence of dissolving iodide additives [5].

For 2-amino-5-chloropyrimidine synthesis specifically, the Tschischibabin approach typically employs pre-chlorinated pyrimidine substrates, where the chlorine substituent directs regioselective amination to the 2-position through electronic activation [5]. The reaction mechanism involves initial coordination of the pyrimidine nitrogen to the sodium amide surface, followed by nucleophilic attack at the 2-position and subsequent elimination of a hydride ion [4].

Chlorination Strategies Using Halogenating Agents

Classical chlorination methodologies for pyrimidine systems rely primarily on phosphorus oxychloride treatment of hydroxypyrimidine precursors [6]. This well-established procedure, known for over 100 years, involves heating hydroxypyrimidine substrates with phosphorus oxychloride under reflux conditions in the presence of organic bases [6]. The reaction mechanism proceeds through the formation of a reactive phosphorylated intermediate, followed by nucleophilic displacement with chloride ion [6].

Modern chlorination protocols have evolved to utilize equimolar phosphorus oxychloride quantities rather than traditional excess reagent approaches, significantly reducing environmental impact and improving process economics [6]. These optimized procedures employ sealed reactor systems operating at temperatures between 140-160°C for 2-hour reaction periods [6]. Under these conditions, hydroxypyrimidine substrates consistently achieve conversion yields ranging from 83-95% while maintaining high product purity [6].

Alternative halogenating agents for pyrimidine chlorination include N-fluoro-N-chlorobenzenesulfonamide systems catalyzed by imidazole ionic liquids [7]. This methodology demonstrates exceptional selectivity for 5-position chlorination in 2-aminopyrimidine substrates, achieving yields up to 98.8% with 99.2% purity under mild reaction conditions [7]. The ionic liquid catalyst enables recycling for more than 10 cycles without significant yield degradation [7].

Modern Catalytic Synthesis Techniques

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for pyrimidine synthesis and functionalization, offering enhanced selectivity and functional group tolerance compared to classical methodologies [8]. Palladium-catalyzed cross-coupling reactions demonstrate particular effectiveness for introducing various substituents onto pyrimidine scaffolds through carbon-carbon and carbon-heteroatom bond formation [9].

Nickel-catalyzed electrochemical cross-coupling represents a significant advancement in pyrimidine functionalization, enabling efficient coupling between 4-amino-6-chloropyrimidines and diversely substituted aryl halides [10]. These reactions utilize nickel 2,2'-bipyridine complexes as catalysts and demonstrate excellent functional group tolerance, including compatibility with unprotected N-H substituents [10]. The electrochemical approach provides yields ranging from 45-85% depending on substrate substitution patterns [10].

The mechanism of transition metal-mediated pyrimidine synthesis typically involves oxidative addition of the metal center into carbon-halogen bonds, followed by transmetalation and reductive elimination steps [10]. Recent mechanistic studies suggest that oxidative addition proceeds faster with chloropyrimidine substrates compared to aryl halides, leading to the preferential formation of heteroaryl-nickel intermediates [10].

Suzuki coupling reactions utilizing water-soluble phosphine ligands such as trisodium salt of tri(3-sulfonatophenyl)phosphine demonstrate exceptional effectiveness for nucleoside and pyrimidine modification in aqueous media [9]. These systems achieve complete conversion of halogenated pyrimidine substrates at room temperature within 30 minutes when employing sterically demanding ligands [9].

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation technology has revolutionized pyrimidine synthesis by dramatically reducing reaction times while improving yields compared to conventional heating methods [11] [12]. Microwave-assisted synthesis of pyrimidine derivatives typically operates at power levels between 180-450 watts with reaction times ranging from 3-16 minutes [12] [13].

Solid-phase synthesis approaches for pyrimidine construction employ polymer-supported reagents and scavengers to facilitate automated synthesis and in-line purification [14]. These methodologies demonstrate particular utility for oligonucleotide synthesis containing modified pyrimidine bases, where traditional solution-phase approaches prove challenging [14].

Microwave-assisted cyclization reactions for thieno[2,3-d]pyrimidine synthesis demonstrate the technology's effectiveness, achieving yields of 78-94% within 3-6 minute reaction periods [11]. Comparative studies indicate that microwave conditions provide reaction times up to twenty times shorter than conventional heating while minimizing thermal decomposition and simplifying product purification [12].

The enhanced reaction rates observed under microwave conditions result from rapid and uniform heating throughout the reaction mixture, leading to more efficient energy transfer and improved reaction kinetics [12]. This heating mechanism proves particularly beneficial for heterocyclic synthesis where rapid temperature elevation can favor cyclization over competing side reactions [11].

Process Optimization and Yield Enhancement

Solvent System Selection Criteria

Solvent selection represents a critical parameter in pyrimidine synthesis optimization, directly influencing reaction rates, selectivity, and product isolation procedures [15]. For 2-amino-5-chloropyrimidine synthesis, polar aprotic solvents such as dimethyl sulfoxide and 1,4-dioxane demonstrate superior performance in controlling regioselectivity during substitution reactions [15].

Water has emerged as an environmentally benign solvent for pyrimidine synthesis, particularly in microwave-assisted protocols where its high dielectric constant facilitates efficient energy absorption [11]. Comparative studies demonstrate that aqueous reaction media provide optimal conversion rates for three-component condensation reactions leading to pyrimidine derivatives [11].

Mixed solvent systems combining ethereal solvents with polar additives demonstrate enhanced effectiveness for specific transformations [16]. For carbodiimide-mediated pyrimidine synthesis, diethyl ether-acetone mixtures in 7:1 ratios achieve yields of 84% compared to 25% in pure toluene systems [16]. This enhancement results from improved solvation of ionic intermediates while maintaining favorable reaction kinetics [16].

The following table summarizes optimal solvent conditions for various pyrimidine synthesis methodologies:

| Reaction Type | Optimal Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorination with POCl₃ | Neat | 140-160 | 83-95 | [6] |

| Microwave cyclization | Water | 120 | 78-94 | [11] |

| Ionic liquid catalysis | Dichloromethane | 25 | 98.8 | [7] |

| Cross-coupling | Aqueous | 25-85 | 45-85 | [10] |

Temperature/Pressure Reaction Parameter Optimization

Temperature control represents the most critical parameter for optimizing pyrimidine synthesis yields and selectivity [17]. For 2-amino-5-chloropyrimidine preparation via chlorination routes, optimal temperatures range from 140-160°C under sealed reactor conditions to minimize volatile loss while ensuring complete conversion [6].

Pressure optimization in pyrimidine synthesis primarily involves the use of sealed reaction vessels to prevent substrate and product volatilization at elevated temperatures [6]. Studies demonstrate that sealed reactor systems operating at autogenous pressure achieve superior yields compared to reflux conditions due to improved heat transfer and reduced mass loss [6].

Temperature-dependent selectivity studies for pyrimidine chlorination reveal that reactions conducted below 100°C result in incomplete conversion, while temperatures exceeding 180°C promote over-chlorination and decomposition pathways [18]. The optimal temperature window of 150-180°C provides the ideal balance between reaction rate and selectivity for mono-chlorinated products [18].

Microwave-assisted synthesis protocols demonstrate that power control provides more precise temperature regulation compared to conventional heating methods [12]. Optimal microwave conditions typically employ 180-250 watt power levels with temperature monitoring to maintain reaction mixtures within target ranges [12] [13].

The following optimization data demonstrates the relationship between reaction parameters and product yields:

| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 150 | 1.5 | 8 | 86.8 | 98.7 |

| 160 | 2.0 | 6 | 91.0 | 97.0 |

| 170 | 2.5 | 4 | 89.0 | 96.0 |

| 180 | 3.0 | 2 | 85.0 | 94.0 |

XLogP3

GHS Hazard Statements

H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (19.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (19.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant